molecular formula C23H27NOSi B13699189 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine

4-[(tert-Butyldiphenylsilyl)oxy]benzylamine

Cat. No.: B13699189
M. Wt: 361.6 g/mol
InChI Key: NZSOHHRMZCUSIR-UHFFFAOYSA-N
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Description

4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is a chemical compound that features a benzylamine group protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine typically involves the protection of the hydroxyl group of benzylamine with the TBDPS group. The reaction is usually carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldiphenylsilyl)oxy]benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine exerts its effects primarily involves the protection of the amine group. The TBDPS group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under specific conditions, such as treatment with fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to the dimethyl analogs. This makes it particularly useful in protecting amine groups in complex synthetic routes where selective deprotection is required .

Properties

Molecular Formula

C23H27NOSi

Molecular Weight

361.6 g/mol

IUPAC Name

[4-[tert-butyl(diphenyl)silyl]oxyphenyl]methanamine

InChI

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-17H,18,24H2,1-3H3

InChI Key

NZSOHHRMZCUSIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)CN

Origin of Product

United States

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